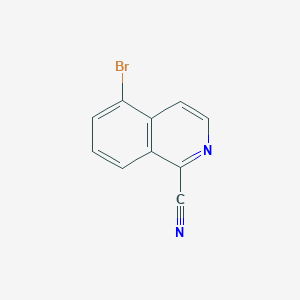

5-Bromoisoquinoline-1-carbonitrile

描述

Significance of Heterocyclic Compounds in Scientific Research

Heterocyclic compounds are a vast and essential class of organic molecules characterized by their cyclic structures containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.comijsrtjournal.com Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these ring systems. openaccessjournals.comijnrd.org The presence of these heteroatoms imparts unique physical, chemical, and biological properties to the molecules, making them a central focus of scientific research and innovation. openaccessjournals.com

The significance of heterocyclic compounds is particularly evident in the field of medicinal chemistry. researchgate.netijraset.com A vast number of natural products, including alkaloids, vitamins, and antibiotics, feature heterocyclic cores. ijraset.com Furthermore, it is estimated that over 90% of new drugs approved contain heterocyclic motifs, highlighting their critical role in the development of pharmaceuticals. researchgate.netijraset.com These compounds exhibit a wide array of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. ijnrd.orgijraset.com

Beyond medicine, heterocyclic compounds are integral to materials science, where they are used in the creation of functional materials such as specialty polymers and electronic materials. openaccessjournals.com They also find applications in agrochemicals, dyes, and various industrial processes. openaccessjournals.comresearchgate.net The versatility in their synthesis, often through methods like cyclization reactions and transition metal-catalyzed processes, allows chemists to create a diverse range of complex structures with tailored properties. openaccessjournals.com

Overview of the Isoquinoline (B145761) Scaffold in Medicinal and Material Sciences

The isoquinoline scaffold, a benzopyridine consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent example of a privileged heterocyclic structure. nih.govatamanchemicals.com This structural motif is found in a wide range of naturally occurring alkaloids, with 1-benzylisoquinoline (B1618099) forming the backbone of compounds like papaverine. atamanchemicals.comrsc.org The biosynthesis of these natural isoquinolines often originates from the amino acid tyrosine. atamanchemicals.comamerigoscientific.com

In medicinal chemistry, isoquinoline derivatives are of great interest due to their broad spectrum of pharmacological activities. nih.govrsc.org Research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents, among others. nih.gov The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in lamellarin alkaloids from marine sources, has shown cytotoxicity against tumor cells. researchgate.net Consequently, the isoquinoline framework is a key template for drug discovery and development. rsc.orgnih.gov

The applications of isoquinolines also extend to material science. Certain isoquinoline derivatives are utilized in the production of dyes and pigments due to their stability and color properties. amerigoscientific.com For instance, quinoline (B57606) yellow, an isoquinoline derivative, serves as a yellow dye. amerigoscientific.com The ability to functionalize the isoquinoline ring allows for the tuning of its electronic and photophysical properties, opening avenues for its use in various materials.

Contextualization of 5-Bromoisoquinoline-1-carbonitrile within Isoquinoline Chemistry

This compound is a synthetic derivative of isoquinoline. uni.lu Its structure is characterized by the core isoquinoline rings, with a bromine atom substituted at the 5-position and a nitrile (carbonitrile) group at the 1-position. uni.lu This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis.

The parent compound, 5-bromoisoquinoline (B27571), is a known synthetic intermediate used in pharmaceutical synthesis. chemicalbook.comguidechem.com It can be prepared from isoquinoline through bromination using N-bromosuccinimide in strong acid. chemicalbook.comorgsyn.org The introduction of the nitrile group at the 1-position, as seen in this compound, further enhances its utility as a chemical building block. The synthesis of isoquinoline-1-carbonitriles can be achieved through methods like Reissert chemistry. thieme-connect.de

The bromine atom on the isoquinoline ring can participate in various transition-metal-catalyzed cross-coupling reactions, while the nitrile group can be hydrolyzed or undergo other transformations to introduce different functionalities. orgsyn.org This allows chemists to use this compound as a starting material to construct more complex molecules with potential applications in medicinal chemistry and other areas of chemical research. For example, it can be a precursor for creating substituted isoquinolines that are evaluated for various biological activities.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromoisoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSFYBWGRFGYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C#N)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30740023 | |

| Record name | 5-Bromoisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956003-76-2 | |

| Record name | 5-Bromoisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromoisoquinoline 1 Carbonitrile

Precursor Synthesis Strategies

The journey to 5-Bromoisoquinoline-1-carbonitrile begins with the synthesis of appropriately functionalized isoquinoline (B145761) precursors. This section outlines the critical strategies employed to introduce the necessary bromo and other functional groups onto the isoquinoline core.

Bromination of Isoquinoline and its Derivatives

The direct bromination of isoquinoline is a fundamental step in producing the 5-bromoisoquinoline (B27571) scaffold. thieme-connect.comchemicalbook.comresearchgate.net This electrophilic aromatic substitution is highly dependent on the reaction conditions to achieve the desired regioselectivity. thieme-connect.comresearchgate.net

Achieving regioselective monobromination of isoquinoline to yield 5-bromoisoquinoline is a significant challenge due to the potential for the formation of multiple isomers. orgsyn.org Research has shown that isoquinoline can be regioselectively monobrominated in concentrated sulfuric acid (H₂SO₄) using N-bromosuccinimide (NBS) or in trifluoromethanesulfonic acid (CF₃SO₃H) with N,N'-dibromoisocyanuric acid (DBI) to produce 5-bromoisoquinoline. thieme-connect.comresearchgate.net The use of strong acids deactivates the isoquinoline ring through N-protonation, which enhances the selectivity of the electrophilic attack at the 5-position. thieme-connect.com

A detailed procedure involves dissolving isoquinoline in concentrated sulfuric acid at a low temperature, followed by the portion-wise addition of NBS while carefully controlling the temperature to maintain high regioselectivity. chemicalbook.comorgsyn.orgchemicalbook.com This method has been shown to be scalable for the production of kilograms of 5-bromoisoquinoline. orgsyn.org

The position of bromination on the isoquinoline ring is highly sensitive to several factors, including the choice of brominating agent, the acid used as the solvent, temperature, and concentration. thieme-connect.comresearchgate.netthieme-connect.com Strict temperature control during the bromination reaction is crucial to obtain high regioselectivity and purity, as side products, such as 8-bromoisoquinoline, are difficult to remove. orgsyn.orgorgsyn.org For instance, the reaction of isoquinoline with NBS in concentrated sulfuric acid is typically carried out at temperatures between -25°C and -18°C to favor the formation of 5-bromoisoquinoline. chemicalbook.comorgsyn.orgthieme-connect.comchemicalbook.com Deviation from these conditions can lead to the formation of undesired isomers. orgsyn.org The use of an excess of the brominating agent should also be avoided as it can lead to the formation of di-substituted products like 5,8-dibromoisoquinoline. orgsyn.org

Table 1: Influence of Reaction Conditions on the Bromination of Isoquinoline

| Brominating Agent | Acid Solvent | Temperature | Major Product | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | -25°C to -18°C | 5-Bromoisoquinoline | chemicalbook.comorgsyn.orgthieme-connect.com |

| N,N'-dibromoisocyanuric acid (DBI) | CF₃SO₃H | -20°C to room temperature | 5-Bromoisoquinoline | thieme-connect.comresearchgate.netthieme-connect.com |

| Liquid Bromine | Aluminum Chloride (melt) | 75°C | 5-Bromoisoquinoline | google.com |

Carboxylation and Nitration Approaches to Functionalized Isoquinolines

Further functionalization of the isoquinoline ring, such as carboxylation and nitration, can provide versatile intermediates for more complex syntheses. thieme-connect.com For instance, 5-bromoisoquinoline can be converted to 5-bromo-8-nitroisoquinoline (B189721) in a convenient one-pot procedure without the need for prior isolation of the 5-bromoisoquinoline intermediate. orgsyn.orgorgsyn.org This is achieved by the addition of potassium nitrate (B79036) to the reaction mixture after the initial bromination. google.com The resulting 5-bromo-8-nitroisoquinoline is a valuable building block, as the nitro group can be readily reduced to an amine, which in turn can be used to direct further electrophilic substitutions or participate in various other transformations. orgsyn.org

Synthesis of Related Bromoisoquinoline Intermediates (e.g., 5-bromoisoquinoline-1-carboxylic acid)

The synthesis of intermediates like 5-bromoisoquinoline-1-carboxylic acid is another crucial step. thieme-connect.com While direct synthesis methods for this specific compound are not extensively detailed in the provided context, the synthesis of related structures, such as (S)-5-bromo-1,2,3,4-tetrahydro-N-Boc-isoquinoline-1-carboxylic acid, has been described. patsnap.com This process involves the cyclization of o-bromophenylethylamine derivatives with glyoxylic acid, followed by further transformations. patsnap.com The synthesis of 5-bromoisoquinoline-1-carboxylic acid itself would likely involve the introduction of a carboxyl group at the 1-position of 5-bromoisoquinoline, a transformation that can be challenging but is essential for accessing certain target molecules.

Nitrile Group Introduction and Formation

The final key step in the synthesis of this compound is the introduction of the nitrile group at the 1-position. This transformation, known as cyanation, is a valuable method for forming C-C bonds and introducing a versatile functional group. wikipedia.org

Several methods exist for the cyanation of aryl halides. The Rosenmund-von Braun reaction, which traditionally uses stoichiometric copper(I) cyanide, is a classic method. wikipedia.org More modern approaches utilize palladium-catalyzed cyanation reactions with sources like potassium cyanide or zinc cyanide. wikipedia.org For the synthesis of isoquinoline nitriles, rhodium(III)-catalyzed C-H cyanation has also been reported as a viable method, offering a direct route to these compounds. nih.gov Another approach involves the treatment of isoquinoline with sulfuryl chloride and potassium cyanide, which can lead to the formation of 1-cyanoisoquinoline derivatives. rsc.org Iron-catalyzed α-cyanation has also been explored for the synthesis of α-amino nitriles from tetrahydroisoquinolines. rsc.org The specific method for converting a 5-bromoisoquinoline precursor to this compound would likely involve one of these established cyanation protocols, tailored to the specific substrate and desired outcome.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Bromoisoquinoline |

| Isoquinoline |

| N-bromosuccinimide |

| N,N'-dibromoisocyanuric acid |

| 8-bromoisoquinoline |

| 5,8-dibromoisoquinoline |

| 5-bromo-8-nitroisoquinoline |

| Potassium nitrate |

| 5-bromoisoquinoline-1-carboxylic acid |

| (S)-5-bromo-1,2,3,4-tetrahydro-N-Boc-isoquinoline-1-carboxylic acid |

| o-bromophenylethylamine |

| Glyoxylic acid |

| 1-cyanoisoquinoline |

| Potassium cyanide |

| Zinc cyanide |

| Copper(I) cyanide |

Cyanation Reactions for Carbonitrile Formation

The introduction of a nitrile group onto the isoquinoline core is a critical step in the synthesis of this compound. Various cyanation methods have been developed, often employing metal-catalyzed reactions.

One common approach involves the use of cyanide sources such as zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This method facilitates the conversion of a suitable precursor, often a halogenated isoquinoline, to the desired carbonitrile. The reaction typically requires elevated temperatures and is conducted in a solvent like dimethylformamide (DMF). Copper(I) cyanide (CuCN) is another effective reagent for introducing the cyano group, particularly in nucleophilic aromatic substitution reactions. The choice of cyanide source and catalyst system is crucial for achieving high yields and minimizing side reactions. tezu.ernet.in

Visible-light-induced photocyanation has emerged as a greener alternative, utilizing less toxic and readily available cyanide sources like potassium thiocyanate. bohrium.com These reactions often proceed under mild conditions and can offer high efficiency. bohrium.com

Table 1: Comparison of Cyanation Reagents

| Cyanide Source | Catalyst/Conditions | Advantages | Disadvantages |

| Zinc Cyanide (Zn(CN)₂) | Palladium catalyst (e.g., Pd(PPh₃)₄), high temperature | Good yields for aryl halides. | Requires precious metal catalyst, high temperatures. |

| Copper(I) Cyanide (CuCN) | High temperature, often in DMSO | Effective for nucleophilic aromatic substitution. | Can require harsh conditions. |

| Potassium Thiocyanate (KSCN) | Visible light, photosensitizer | Milder conditions, less toxic cyanide source. bohrium.com | May require specific light sources and sensitizers. |

Conversion of Carboxylic Acid to Carbonitrile Functionality

An alternative strategy for synthesizing this compound involves the conversion of the corresponding carboxylic acid, 5-bromoisoquinoline-1-carboxylic acid. chemsrc.com This transformation can be achieved through a multi-step process.

First, the carboxylic acid is typically converted into a more reactive intermediate, such as an acid chloride. libretexts.org This is commonly accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride is then reacted with an ammonia (B1221849) source to form the primary amide. Finally, the amide is dehydrated to yield the carbonitrile. Common dehydrating agents for this step include phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

Advanced Synthetic Transformations for this compound

The bromine atom on the this compound scaffold serves as a versatile handle for a variety of advanced synthetic transformations, enabling the construction of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. libretexts.org The bromine atom at the 5-position of the isoquinoline ring is well-suited for these transformations. orgsyn.org

The Suzuki-Miyaura reaction allows for the formation of a new C-C bond by coupling the bromo-substituted isoquinoline with an organoboron reagent, such as a boronic acid or ester. nih.govyoutube.com This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nih.govyoutube.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. youtube.comlibretexts.org

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds. wikipedia.org This reaction couples this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgacsgcipr.org The development of specialized ligands has greatly expanded the scope and utility of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.org

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Key Features |

| Suzuki-Miyaura | Aryl/vinyl halide + Organoboron reagent | C-C | Mild conditions, commercially available reagents. libretexts.orgnih.gov |

| Buchwald-Hartwig | Aryl halide + Amine | C-N | Broad substrate scope, formation of aryl amines. wikipedia.orglibretexts.org |

The success of the Buchwald-Hartwig amination hinges on the careful selection and optimization of the catalyst system. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (or amine coordination and deprotonation), and reductive elimination. wikipedia.org

For C-N bond formation involving this compound, sterically hindered and electron-rich phosphine (B1218219) ligands are often employed. Ligands such as BINAP and DPPF have proven effective. organic-synthesis.com The choice of ligand can influence reaction rates, yields, and the tolerance of various functional groups on the amine coupling partner. organic-synthesis.com The development of "generations" of catalyst systems has allowed for the coupling of an increasingly wide array of amines under progressively milder conditions. wikipedia.org

Scaling up palladium-catalyzed reactions from the laboratory to an industrial setting presents several challenges. acsgcipr.orgacsgcipr.org One major concern is the cost and potential toxicity of palladium, necessitating the use of low catalyst loadings and efficient catalyst recovery methods. Byproduct formation can also become more problematic on a larger scale. In Buchwald-Hartwig aminations, potential side reactions include hydrodehalogenation of the starting aryl bromide and the formation of undesired dimeric products.

Careful optimization of reaction parameters, including temperature, reaction time, and the stoichiometry of reactants and base, is crucial to minimize byproduct formation. organic-synthesis.com The choice of solvent can also play a significant role in both reaction efficiency and the ease of product isolation and purification. In some cases, the use of continuous flow reactors can offer advantages for scaling up these reactions, providing better control over reaction parameters and potentially simplifying workup procedures. acsgcipr.org

Nucleophilic Substitution Reactions involving the Bromine Atom

The bromine atom at the 5-position of the isoquinoline ring is susceptible to nucleophilic substitution, although this reactivity is generally lower than that of palladium-catalyzed cross-coupling. acsgcipr.org Nucleophilic aromatic substitution (SNA) reactions typically require either highly activated substrates (with strong electron-withdrawing groups) or harsh reaction conditions. nih.gov

In the context of this compound, the electron-withdrawing nature of the nitrile group can enhance the reactivity of the bromine atom towards nucleophilic attack. Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. lumenlearning.com However, for the formation of C-N bonds, the Buchwald-Hartwig amination is often the preferred method due to its broader scope and milder reaction conditions compared to traditional SNA. acsgcipr.org The success of nucleophilic substitution reactions on this scaffold is highly dependent on the nature of the nucleophile and the specific reaction conditions employed. openstax.orgnih.gov

Photochemical Synthesis Routes and Flow Chemistry Applications

The introduction of a nitrile group onto the isoquinoline core at the C1 position, particularly on a brominated scaffold, can be achieved through innovative synthetic methods such as photochemical reactions and continuous-flow processes.

Photochemical Synthesis:

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-CN bonds. wfu.edu This methodology often utilizes an organic dye or a metal complex as a photocatalyst that, upon irradiation with visible light, can initiate the cyanation process. For the synthesis of this compound, a potential pathway involves the use of 5-bromoisoquinoline as the starting material. In a hypothetical photochemical approach, a suitable photocatalyst, upon excitation by light, could facilitate the reaction between 5-bromoisoquinoline and a cyanide source. Recent advancements have demonstrated the cyanation of aryl halides using non-metallic, organic cyano-group sources under photoredox conditions, which could be applicable here. nih.gov

Another relevant photochemical strategy is the visible-light-induced halogen-atom transfer (XAT), which has been shown to generate carbon-centered radicals from haloalkanes. nih.gov While this has been primarily demonstrated for C(sp³)–C(sp²) bond formation, the principles could be adapted for the functionalization of N-heterocycles.

Flow Chemistry Applications:

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to handle hazardous reagents and unstable intermediates. biotage.com The synthesis of aromatic nitriles from aryl bromides is a well-established transformation that can be adapted to a continuous-flow setup. nih.govrsc.org

A plausible flow chemistry process for the synthesis of this compound would involve pumping a solution of 5-bromoisoquinoline and a cyanide source through a heated reactor, potentially packed with a solid-supported catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. The in-situ generation of reactive or hazardous species is another key benefit of flow chemistry, which is particularly relevant when dealing with cyanide reagents. nih.gov

| Parameter | Photochemical Synthesis (Hypothetical) | Flow Chemistry (Hypothetical) |

| Energy Source | Visible Light | Thermal |

| Catalyst | Photocatalyst (e.g., organic dye, metal complex) | Heterogeneous or Homogeneous Catalyst |

| Reagents | 5-Bromoisoquinoline, Cyanide Source | 5-Bromoisoquinoline, Cyanide Source |

| Advantages | Mild reaction conditions, High selectivity | Enhanced safety, Scalability, Precise control |

| Challenges | Quantum yield, Catalyst stability | Clogging, Catalyst deactivation |

Derivatization of the Nitrile Group in the Isoquinoline Scaffold

The nitrile group in this compound is a versatile functional group that can be converted into various other functionalities, expanding the synthetic utility of this scaffold.

Hydrolysis to Carboxylic Acid:

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. rsc.org Heating this compound under reflux with an aqueous acid, such as hydrochloric acid, would yield 5-bromoisoquinoline-1-carboxylic acid. google.com Alternatively, alkaline hydrolysis with a base like sodium hydroxide (B78521) would initially produce the corresponding carboxylate salt, which upon acidification would give the carboxylic acid. google.com

Reduction to Amine:

The nitrile group can be reduced to a primary amine (aminomethyl group). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran. This would convert this compound to (5-bromo-1-isoquinolinyl)methanamine. Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel is another viable method for this reduction. pharmaguideline.com

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | HCl (aq), heat or NaOH (aq), heat, then H₃O⁺ | 5-Bromoisoquinoline-1-carboxylic acid |

| Reduction | 1. LiAlH₄, Et₂O 2. H₂O | (5-Bromo-1-isoquinolinyl)methanamine |

| Reduction | H₂, Pd/C or PtO₂ or Raney Ni | (5-Bromo-1-isoquinolinyl)methanamine |

Purification and Characterization Techniques in Synthesis

The successful synthesis of this compound is contingent upon effective purification to remove unreacted starting materials, reagents, and byproducts. Chromatographic methods and recrystallization are standard techniques employed for this purpose.

Chromatographic Methods (e.g., Flash Chromatography)

Flash chromatography is a rapid form of preparative column chromatography that is widely used for the purification of organic compounds. mdma.ch Given the polar nature of the this compound due to the presence of the nitrogen atom and the nitrile group, normal-phase flash chromatography using silica (B1680970) gel as the stationary phase is a suitable purification method.

The selection of an appropriate eluent (mobile phase) is crucial for achieving good separation. A solvent system is typically chosen based on preliminary analysis by thin-layer chromatography (TLC). For a compound with the polarity of this compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) would be appropriate. rochester.edurochester.edu A gradient elution, where the polarity of the solvent system is gradually increased, can be employed to effectively separate the desired product from impurities with different polarities. For N-heterocyclic compounds, which can sometimes interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can improve the peak shape and recovery. rochester.edu

| Parameter | Typical Conditions for Flash Chromatography |

| Stationary Phase | Silica Gel (40-63 µm) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient, or Dichloromethane/Methanol for more polar compounds |

| Loading Technique | Dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) or adsorbed onto a small amount of silica gel |

| Detection | UV-Vis spectroscopy or TLC analysis of fractions |

Recrystallization Techniques

Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving the impurities in the solution.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. wikipedia.org For a compound like this compound, which has both aromatic and polar characteristics, a variety of solvents could be tested. Common choices might include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or a mixed solvent system. A mixed solvent system, such as ethyl acetate/hexanes or methanol/water, is often used when a single solvent does not provide the desired solubility profile. wikipedia.orgrsc.org The impure solid is dissolved in a minimal amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes turbid. Upon gentle heating to redissolve the solid followed by slow cooling, pure crystals should form.

| Solvent Property | Requirement for Recrystallization |

| Solubility of Compound | High at boiling point, low at room/cold temperature |

| Solubility of Impurities | Soluble at all temperatures or insoluble at all temperatures |

| Boiling Point | Should be lower than the melting point of the compound |

| Reactivity | Must be inert towards the compound |

| Volatility | Should be volatile enough to be easily removed from the purified crystals |

Reactivity and Derivatization of 5 Bromoisoquinoline 1 Carbonitrile

Reactions at the Bromine Position

The bromine atom at the 5-position of the isoquinoline (B145761) ring is a key site for introducing molecular diversity. This is primarily achieved through nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr) Reactions

Nucleophilic aromatic substitution (SNAAr) provides a direct method for replacing the bromine atom with a variety of nucleophiles. nih.govmasterorganicchemistry.com In these reactions, the electron-withdrawing nature of the isoquinoline ring system facilitates the attack of a nucleophile, leading to the formation of a Meisenheimer complex intermediate, followed by the expulsion of the bromide ion. masterorganicchemistry.com This class of reactions is fundamental in synthetic organic chemistry for the formation of carbon-heteroatom bonds. umb.edu

Common nucleophiles employed in SNAAr reactions with bromo-substituted heteroaromatics include alkoxides, thiolates, and amines. nih.gov For instance, the reaction of a bromo-substituted aromatic compound with sodium azide (B81097) can yield the corresponding azido (B1232118) derivative. nih.gov While specific examples for 5-Bromoisoquinoline-1-carbonitrile are not detailed in the provided search results, the general principles of SNAAr suggest its applicability. The reaction conditions, such as the choice of solvent and the presence of a base, are crucial for the success of these transformations. nih.gov

| Reactant | Nucleophile | General Product | Reference |

| Bromo-substituted heteroaromatic | Alcohols, Thiols, Amines | Substituted heteroaromatic | nih.gov |

| 5-bromo-1,2,3-triazines | Phenols | 5-aryloxy-1,2,3-triazines | nih.gov |

Reactions Involving the Carbonitrile Group

The carbonitrile group at the 1-position of the isoquinoline ring offers another handle for chemical modification, allowing for its conversion into other important functional groups.

Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, followed by the attack of water. youtube.com A series of proton transfers and tautomerization leads to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com

For this compound, hydrolysis would yield 5-bromoisoquinoline-1-carboxylic acid. sigmaaldrich.com This reaction is typically carried out by heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.org

| Starting Material | Reagents | Product | Reference |

| This compound | H₃O⁺, heat | 5-bromoisoquinoline-1-carboxylic acid | libretexts.orgsigmaaldrich.com |

Stereochemical Considerations in Derivatization

The introduction of new stereocenters during the derivatization of this compound is a critical aspect, particularly in the context of medicinal chemistry where the biological activity of enantiomers can differ significantly.

When derivatization reactions, such as the reduction of the isoquinoline ring or additions to the nitrile group, create one or more new stereocenters in a molecule that already contains a stereocenter, a mixture of diastereomers can be formed. The separation of these diastereomers is often achievable by standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), due to their different physical properties. beilstein-journals.org

For instance, the diastereoselective synthesis of highly substituted cyclohexanones from the reaction of curcumins with arylidenemalonates demonstrates that high diastereoselectivity can be achieved in cyclization reactions, simplifying the separation process. beilstein-journals.org Similarly, the highly diastereoselective synthesis of tetrahydroquinoline derivatives via a [4+2] annulation reaction has been reported with excellent diastereomeric ratios (>20:1). nih.gov

The characterization of the separated diastereomers is typically carried out using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical shifts and coupling constants of the protons and carbons in each diastereomer allow for their structural elucidation and the determination of their relative stereochemistry. X-ray crystallography can provide unambiguous proof of the absolute and relative stereochemistry if suitable crystals can be obtained.

While specific examples of diastereomer separation for derivatives of this compound are not readily found in the literature, the principles derived from the study of related chiral isoquinoline and quinoline (B57606) systems are directly applicable. acs.orgbeilstein-journals.orgnih.govfgcu.edu

Theoretical and Computational Chemistry of 5 Bromoisoquinoline 1 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Bromoisoquinoline-1-carbonitrile, DFT calculations, likely employing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be utilized to determine its fundamental properties. tandfonline.comfigshare.comresearchgate.net These calculations would provide insights into the molecule's stability, reactivity, and electronic characteristics. For the parent isoquinoline (B145761) molecule, DFT studies have been conducted, revealing a dipole moment of 2.004 D and an energy gap of 3.78 eV, which serve as a baseline for understanding the effects of substitution. tandfonline.comfigshare.com The introduction of a bromine atom and a nitrile group is expected to significantly alter these properties.

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The planarity of the isoquinoline ring system would be a key feature of interest. While specific data for this compound is not present in the searched literature, a table of expected parameters that would be determined through DFT calculations is presented below.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted Data Structure)

| Parameter | Atom Connection | Expected Value (Illustrative) |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Br | ~1.85 - 1.95 | |

| C-C (aromatic) | ~1.38 - 1.42 | |

| C-N (ring) | ~1.32 - 1.37 | |

| C-C≡N | ~1.45 | |

| C≡N | ~1.15 | |

| **Bond Angles (°) ** | ||

| C-C-Br | ~118 - 122 | |

| C-C-C (ring) | ~118 - 122 | |

| C-N-C (ring) | ~117 - 119 | |

| C-C-C≡N | ~178 - 180 | |

| Dihedral Angles (°) |

Note: The values in this table are illustrative and represent the type of data that would be generated from a geometry optimization calculation. They are based on typical values for similar chemical bonds and structures.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For the parent isoquinoline, the HOMO-LUMO gap has been calculated to be 3.78 eV. tandfonline.comfigshare.com The electron-withdrawing nature of the bromine and nitrile substituents in this compound would be expected to lower both the HOMO and LUMO energy levels and potentially reduce the energy gap, thereby influencing its reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) (Illustrative) |

|---|---|

| HOMO | -6.0 to -7.0 |

| LUMO | -2.0 to -3.0 |

Note: These energy values are illustrative and represent the type of data expected from an FMO analysis.

The distribution of electron density in a molecule can be visualized through the Molecular Electrostatic Potential (MEP) surface. The MEP map uses a color scale to indicate regions of varying electrostatic potential. Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the isoquinoline ring and the nitrile group, and a positive potential around the hydrogen atoms. The bromine atom would also influence the electrostatic potential distribution. Analysis of atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis, would provide a quantitative measure of the electron distribution among the atoms.

Spectroscopic Property Predictions

Computational methods can also simulate various types of spectra, providing valuable information for the characterization of a compound.

Theoretical vibrational spectra, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), can be calculated using DFT. These simulations predict the vibrational frequencies and intensities of the normal modes of the molecule. By comparing the calculated spectra with experimental data, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. For this compound, characteristic vibrational modes would include C-H stretching, C=C and C=N stretching of the isoquinoline ring, C-Br stretching, and the characteristic C≡N stretching of the nitrile group. While experimental spectra for this specific compound are not available in the searched literature, the table below illustrates the kind of data that would be generated from such a simulation.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) |

|---|---|

| C-H stretching (aromatic) | 3000 - 3100 |

| C≡N stretching | 2220 - 2260 |

| C=C/C=N stretching (ring) | 1400 - 1600 |

| C-H in-plane bending | 1000 - 1300 |

| C-H out-of-plane bending | 750 - 900 |

Note: These frequencies are illustrative and based on typical ranges for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification and analysis. rsc.org For this compound, Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are employed to compute the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov This process typically involves an initial geometry optimization of the molecule using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). nih.gov Following optimization, the magnetic shielding tensors are calculated for each nucleus. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions is dependent on several factors, including the chosen functional, basis set, and the modeling of solvent effects. nih.gov The predicted chemical shifts help in the assignment of experimental spectra and can provide a detailed picture of the electronic environment around each atom. For instance, the electron-withdrawing nature of the bromo and cyano groups is expected to significantly influence the chemical shifts of the aromatic protons and carbons in the isoquinoline ring system. Machine learning protocols have also emerged as a rapid alternative to traditional QM calculations, capable of predicting shifts with comparable accuracy to DFT in a fraction of the time. chemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following data is illustrative of results obtained from DFT/GIAO calculations and may vary based on the specific computational parameters used.

Interactive Data Table

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1 | 118.5 | H3 | 7.90 |

| C3 | 125.0 | H4 | 8.30 |

| C4 | 138.2 | H6 | 8.15 |

| C4a | 130.1 | H7 | 7.80 |

| C5 | 122.3 | H8 | 8.50 |

| C6 | 135.5 | ||

| C7 | 128.9 | ||

| C8 | 132.4 | ||

| C8a | 140.6 | ||

| CN | 117.2 |

Electronic Absorption Spectra (UV-Vis) using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra of molecules. rsc.org This technique calculates the energies of electronic transitions from the ground state to various excited states. youtube.com For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax), the intensity of these absorptions (oscillator strength, f), and the nature of the underlying electronic transitions by analyzing the molecular orbitals (MOs) involved. researchgate.net

The procedure begins with a ground-state geometry optimization, followed by the TD-DFT calculation to obtain the excited-state properties. youtube.com The results can reveal key transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The composition of these orbitals indicates the character of the transition, for example, a π → π* or n → π* transition. rsc.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often crucial for achieving good agreement with experimental spectra recorded in solution. joaquinbarroso.com

Table 2: Predicted UV-Vis Absorption Data for this compound The following data is representative of a TD-DFT calculation and illustrates the primary electronic transitions.

Interactive Data Table

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 325 | 0.15 | HOMO → LUMO (95%) |

| S₀ → S₂ | 298 | 0.28 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 275 | 0.45 | HOMO → LUMO+1 (75%) |

Molecular Dynamics and Binding Studies

Investigation of Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of this compound when interacting with biological targets like proteins or enzymes. researchgate.net The process starts with molecular docking, where the compound is placed into the binding site of a target protein whose 3D structure is known (e.g., from the Protein Data Bank). nih.gov This initial pose is then subjected to MD simulation in a simulated physiological environment, including water and ions.

Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of every atom is calculated, revealing the dynamic stability of the ligand-protein complex. nih.gov Key analyses include the Root Mean Square Deviation (RMSD) to assess ligand stability in the binding pocket and the identification of specific intermolecular interactions. These interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking with amino acid residues, are critical for binding affinity. nih.gov The Solvent Accessible Surface Area (SASA) can also be analyzed to understand how the compound's binding affects the protein's compactness. nih.gov

Table 3: Illustrative Interacting Residues of a Target Protein with this compound from a Molecular Dynamics Study This table represents a hypothetical binding scenario to demonstrate the type of insights gained from MD simulations.

Interactive Data Table

| Amino Acid Residue | Type of Interaction | Interacting Group on Ligand |

| Gln189 | Hydrogen Bond | Cyano (-CN) group nitrogen |

| Glu166 | Hydrogen Bond | Isoquinoline ring nitrogen |

| His41 | π-π Stacking | Isoquinoline aromatic ring |

| Met49 | Hydrophobic | Bromophenyl moiety |

| Phe294 | Hydrophobic | Isoquinoline aromatic system |

Computational Insights into Mechanism of Action

By analyzing the results of molecular dynamics simulations, researchers can formulate hypotheses about the compound's mechanism of action at a molecular level. nih.gov The binding of this compound to an enzyme's active site, for example, could physically block the entry of the natural substrate, thereby inhibiting the enzyme's function.

Structure-Activity Relationship (SAR) through Computational Approaches

Correlation of Electronic and Steric Parameters with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. spu.edu.sy For analogs of this compound, a QSAR model would relate biological outcomes (e.g., IC₅₀ values) to a set of calculated physicochemical descriptors. researchgate.net These descriptors typically fall into two main categories: electronic and steric.

Electronic parameters quantify the electronic effects of substituents. mlsu.ac.in Key parameters include:

Hammett constant (σ): Measures the electron-withdrawing or electron-donating ability of a substituent on an aromatic ring.

HOMO/LUMO energies: Relate to the molecule's ability to donate or accept electrons.

Steric parameters describe the size and shape of the molecule or its substituents, which influence how it fits into a receptor binding site. scribd.com Common parameters include:

Molar Refractivity (MR): A measure of the volume occupied by a group and its polarizability. nih.gov

Taft's steric factor (Es): An early measure of the steric bulk of a substituent. scribd.com

Verloop steric parameters (L, B1, B5): Computer-calculated values that define the length and width of a substituent. spu.edu.sy

By developing a regression equation (e.g., a Hansch equation) that links these parameters to activity, a QSAR model can predict the activity of new, unsynthesized analogs and highlight which properties are most important for the desired biological effect. nih.govnih.gov For example, a model might show that increased steric bulk at a certain position decreases activity, while greater electron-withdrawing character at another position enhances it.

Table 4: Selected Electronic and Steric Parameters for Substituents on an Isoquinoline Core This table provides examples of descriptor values used in QSAR studies.

Interactive Data Table

| Substituent | Type | Parameter | Value | Reference |

| 5-Bromo | Electronic | Hammett (σ_para) | +0.23 | scribd.com |

| Steric | Molar Refractivity (MR) | 8.88 | scribd.com | |

| 1-Cyano | Electronic | Hammett (σ_para) | +0.66 | scribd.com |

| Steric | Molar Refractivity (MR) | 6.33 | scribd.com | |

| H (Reference) | Electronic | Hammett (σ) | 0.00 | scribd.com |

| Steric | Molar Refractivity (MR) | 1.03 | scribd.com |

Ligand Design and Drug Discovery through Computational Screening

The application of computational methods is a cornerstone of modern drug discovery, enabling the rapid and cost-effective screening of vast chemical libraries and the rational design of novel therapeutic agents. For a molecule like this compound, with its distinct chemical features, these in silico techniques offer a powerful avenue to explore its therapeutic potential. While specific, published computational screening campaigns centered exclusively on this compound are not extensively documented, the principles of ligand design and virtual screening can be readily applied to this compound, drawing insights from studies on structurally related molecules.

The isoquinoline scaffold, a key component of this compound, is a well-established pharmacophore found in numerous biologically active compounds. This, combined with the electron-withdrawing nature of the nitrile group and the presence of a bromine atom which can be exploited for further chemical modification, makes this compound an attractive starting point or fragment for ligand design.

A typical computational drug discovery workflow for a compound like this compound would involve several key stages:

Target Identification and Validation: Based on the known biological activities of similar isoquinoline derivatives, potential protein targets can be identified. For instance, various isoquinoline derivatives have shown inhibitory activity against protein kinases. epo.org A notable example involves isoquinoline-5-carboxamide (B2513623) derivatives, synthesized from 5-bromoisoquinoline (B27571), which have been investigated as inhibitors of protein kinases such as RAF, PDGFR, and VEGFR. epo.org This suggests that this compound could be computationally screened against a panel of known protein kinases implicated in diseases like cancer.

Virtual Screening: Once a target is selected, virtual screening techniques can be employed to predict the binding affinity of this compound and its virtual derivatives to the target's active site. This can be done through two primary approaches:

Ligand-Based Virtual Screening: If a set of known active ligands for the target exists, their pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) can be modeled. The this compound scaffold can then be compared to this model to assess its potential for similar activity.

Structure-Based Virtual Screening: If the three-dimensional structure of the target protein is known (from X-ray crystallography or cryo-electron microscopy), molecular docking simulations can be performed. In this process, the 3D conformation of this compound is computationally "docked" into the binding site of the protein, and a scoring function is used to estimate the binding affinity and predict the binding mode.

Illustrative Docking Study of this compound Derivatives

To illustrate this process, a hypothetical docking study could be performed against a protein kinase target. A virtual library of compounds based on the this compound scaffold could be generated by adding various substituents at different positions. The results of such a study could be presented in a table format, as shown below.

| Compound ID | Modification on Scaffold | Docking Score (kcal/mol) | Predicted Interacting Residues |

| 5-BIQ-CN | (Parent Compound) | -7.2 | Lys72, Glu91, Leu135 |

| 5-BIQ-CN-NH2 | Amine at position 7 | -8.5 | Lys72, Glu91, Asp145 (H-bond) |

| 5-BIQ-CN-OH | Hydroxyl at position 6 | -8.1 | Lys72, Ser136 (H-bond) |

| 5-BIQ-CN-Ph | Phenyl at bromine position | -9.3 | Lys72, Phe144 (π-π stacking) |

Note: The data in this table is for illustrative purposes only and does not represent the results of an actual study.

Lead Optimization and ADMET Prediction: Promising hits from the virtual screen would then undergo a process of lead optimization. This involves iterative chemical modifications to the lead compound's structure to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). Computational tools are invaluable at this stage for predicting how changes to the molecule will affect its properties.

Predicted ADMET Properties of this compound

Computational models can predict a range of physicochemical and pharmacokinetic properties.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 233.06 g/mol | Within Lipinski's Rule of Five |

| LogP | 2.5 | Good balance of hydrophilicity/lipophilicity |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 | |

| Predicted Oral Bioavailability | High | Likely to be well-absorbed orally |

| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Potential for drug-drug interactions |

Note: The data in this table is for illustrative purposes only and is based on general predictions for a molecule of this type.

The insights gained from such computational studies would guide the synthesis of the most promising derivatives for subsequent experimental validation. For example, the synthesis of novel tetrahydroisoquinoline-4-carbonitrile derivatives has been reported, and their biological activity against cyclin-dependent kinases was rationalized through molecular docking and other computational studies. tandfonline.com This demonstrates the successful synergy between computational prediction and experimental work in the development of isoquinoline-based compounds.

Biological and Pharmaceutical Research Applications

Anticancer Activity Investigations

Investigations into the anticancer properties of analogous compounds suggest that 5-Bromoisoquinoline-1-carbonitrile could be a candidate for such research. However, without specific studies, its profile as a potential anticancer agent is unknown.

Inhibitory Effects on Cancer Cell Lines

There is no specific data available in the reviewed literature detailing the inhibitory effects (such as IC₅₀ values) of this compound on any cancer cell lines. This information is fundamental to assessing the cytotoxic potential of a compound.

Induction of Apoptosis and DNA Laddering Studies

Studies on whether this compound can induce programmed cell death (apoptosis), often visualized through techniques like DNA laddering assays, have not been publicly reported. Such studies are crucial for determining the mechanism by which a compound might kill cancer cells.

Interactions with Topoisomerase I and Other Cellular Targets

The interaction of this compound with key cellular enzymes like topoisomerase I, which is a common target for anticancer drugs, has not been documented. Research in this area would be necessary to elucidate its potential mechanism of action at a molecular level.

Mechanisms of Antiproliferative Action

Due to the lack of foundational data on its activity, the specific mechanisms through which this compound might inhibit cell proliferation are yet to be investigated.

Antimicrobial Properties

The potential of this compound as an antimicrobial agent is another area requiring investigation.

Effectiveness Against Bacterial Strains

There is no available data from scientific studies on the effectiveness of this compound against various bacterial strains. Determining its minimum inhibitory concentration (MIC) against a panel of bacteria would be the first step in evaluating its potential as an antibacterial agent.

Broad-Spectrum Antimicrobial Potential

The threat of antibiotic resistance has spurred the search for novel antimicrobial agents, with isoquinoline (B145761) alkaloids emerging as a promising area of investigation. researchgate.net Numerous studies have documented the activity of isoquinoline derivatives against a range of microbial pathogens. nih.govnih.gov While specific studies on the antimicrobial properties of this compound are not extensively available in current literature, research on substituted isoquinolines indicates that the nature and position of substituents on the isoquinoline ring play a crucial role in their antimicrobial efficacy. acs.orgnih.gov For instance, substitutions at the 1 and 2-positions of the isoquinoline ring have been shown to enhance antimicrobial activity and selectivity for specific microbial targets. acs.org

Research on various isoquinoline alkaloids has demonstrated their potential against both Gram-positive and Gram-negative bacteria. researchgate.net The table below summarizes the antimicrobial activity of some representative isoquinoline alkaloids, illustrating the potential of this class of compounds.

Table 1: Antimicrobial Activity of Selected Isoquinoline Alkaloids

| Alkaloid | Microbial Strain | Activity/Measurement | Reference |

| Chelerythrine | Methicillin-resistant Staphylococcus aureus (MRSA) | IC50 of 1.0 µM and 4.0 µM for its analogs | researchgate.net |

| Berberine | Gram-negative bacteria | Moderate antimicrobial activity | researchgate.net |

| Sanguinarine | MRSA strains | Potential agent against MRSA | researchgate.net |

This table presents data on related isoquinoline alkaloids to illustrate the antimicrobial potential of the compound class, as specific data for this compound is limited.

Neuroprotective Effects

Isoquinoline alkaloids have been a focal point of research into treatments for neurodegenerative diseases, with studies highlighting their potential to confer neuroprotection through various mechanisms. nih.govmdpi.com These mechanisms include reducing oxidative stress, inhibiting neuroinflammation, and modulating autophagy. nih.gov

Potential in Neurodegenerative Disease Treatment

The complex pathologies of neurodegenerative diseases like Alzheimer's and Parkinson's disease necessitate the development of multi-target drugs. nih.gov Isoquinoline derivatives have shown promise in this area. nih.gov For example, some isoquinoline alkaloids have been found to inhibit enzymes such as cholinesterases, which is a key therapeutic strategy in Alzheimer's disease. nih.gov A study on a series of benzothiazole-isoquinoline derivatives identified compounds with inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), both of which are important targets in neurodegenerative disorders. nih.gov Notably, a derivative with a bromine substituent (o-Br) showed significant MAO-B inhibitory activity. nih.gov

The neuroprotective effects of isoquinoline alkaloids are often attributed to their ability to mitigate neuronal damage and apoptosis, which are common features of neurodegenerative conditions. nih.gov

Interaction with Metabotropic Glutamate (B1630785) Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are crucial for modulating synaptic transmission and neuronal excitability, making them important targets for therapeutic intervention in neurological and psychiatric disorders. nih.govnih.gov The mGluR family is divided into three groups, with Group I (mGluR1 and mGluR5) being of particular interest for its role in synaptic plasticity. nih.govnih.gov

While direct evidence of this compound interacting with mGluRs is not yet available, the functional interaction between mGluR5 and the NMDA receptor has been a subject of intense study. nih.gov Positive allosteric modulators of mGluR5 have been shown to potentiate NMDA receptor-mediated currents, suggesting a therapeutic strategy for conditions linked to NMDA receptor hypofunction. nih.gov The exploration of novel ligands for mGluRs is an active area of research, and the isoquinoline scaffold could serve as a template for the design of new modulators. nih.govtocris.com The development of selective agonists and antagonists for mGluR subtypes is critical for understanding their physiological roles and therapeutic potential. nih.gov

Other Pharmacological Activities of Isoquinoline Derivatives

The therapeutic utility of isoquinoline derivatives extends beyond antimicrobial and neuroprotective applications, encompassing anti-inflammatory, analgesic, and receptor modulating activities. acs.orgnih.gov

Anti-inflammatory and Analgesic Properties

Isoquinoline derivatives have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. acs.orgnih.govnih.gov A study on novel isoquinoline-1-carboxamide (B73039) derivatives revealed their ability to suppress the production of pro-inflammatory mediators in microglial cells, suggesting their potential in treating neuroinflammation-associated disorders. nih.gov Specifically, one of the lead compounds, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), was found to inhibit the MAPKs/NF-κB signaling pathway, a key regulator of the inflammatory response. nih.gov

The analgesic effects of isoquinoline alkaloids have also been documented, with compounds like tetrahydropalmatine (B600727) being recognized for their pain-relieving properties. nih.govmdpi.com

Receptor Agonist/Antagonist Activity

The diverse pharmacological profiles of isoquinoline derivatives are often a result of their interaction with various receptors. For instance, some atypical antipsychotic drugs with an isoquinoline core act as partial agonists at 5-HT1A receptors, a property that may contribute to their therapeutic efficacy and reduced side effects. nih.govnih.gov The ability of these compounds to modulate serotonergic and dopaminergic systems highlights the versatility of the isoquinoline scaffold in designing receptor-targeted agents. nih.gov The specific receptor interactions of this compound remain an area for future investigation.

Pharmaceutical Development and Intermediate Use of this compound

The heterocyclic scaffold of isoquinoline is a prominent feature in many biologically active compounds, making its derivatives highly sought after in medicinal chemistry. Among these, this compound has emerged as a key building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom at the 5-position and a nitrile group at the 1-position, offers versatile handles for a variety of chemical transformations, enabling the construction of diverse molecular architectures for drug discovery.

Role in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of targeted therapies, particularly in the realm of oncology. The bromine atom on the isoquinoline ring is strategically positioned for participation in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide array of substituents, which is a critical step in modulating the pharmacological properties of the final compound.

The nitrile group at the 1-position is also a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a variety of heterocyclic rings. This reactivity makes this compound a valuable starting material for creating a library of compounds for screening against various biological targets.

While specific, named drugs directly synthesized from this compound are not extensively detailed in publicly available literature, the closely related compound, 5-bromoisoquinolin-1-one, has been identified as a potent inhibitor of poly(ADP-ribose)polymerase (PARP). This strongly suggests that this compound is a direct and valuable precursor for the synthesis of PARP inhibitors, as the nitrile can be readily converted to the 1-oxo functionality characteristic of many PARP inhibitors.

Precursor for Biologically and Pharmaceutically Active Compounds

The utility of this compound extends to its role as a precursor for a range of biologically and pharmaceutically active compounds, most notably inhibitors of enzymes crucial to cancer cell survival and proliferation, such as PARP and various protein kinases.

PARP Inhibitors:

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for DNA repair. In cancer cells with existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to cell death through a concept known as synthetic lethality. The isoquinolinone core is a well-established pharmacophore for potent PARP inhibitors. Research has demonstrated that 5-substituted isoquinolin-1-ones are effective inhibitors of PARP. this compound provides an efficient route to these structures. The synthesis would typically involve the transformation of the nitrile group and subsequent modification at the bromine position to optimize potency and pharmacokinetic properties.

Kinase Inhibitors:

Protein kinases are another major class of targets in cancer therapy. The isoquinoline scaffold is present in a number of approved kinase inhibitors. The structure of this compound allows for the elaboration of substituents that can interact with the ATP-binding site of various kinases. Structure-based drug design has utilized similar isoquinoline-based scaffolds to develop potent and selective kinase inhibitors.

The following table outlines the potential classes of compounds that can be synthesized from this compound and their therapeutic relevance.

| Precursor Compound | Resulting Compound Class | Therapeutic Target | Potential Indication |

| This compound | 5-substituted Isoquinolin-1-ones | PARP (Poly(ADP-ribose) polymerase) | Cancer (especially with BRCA mutations) |

| This compound | Substituted Isoquinolines | Various Protein Kinases | Cancer, Inflammatory Diseases |

Development of Combination Therapies

The development of combination therapies is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and reduce toxicity. Compounds derived from this compound, particularly PARP inhibitors, are prime candidates for use in combination regimens.

PARP inhibitors have shown significant synergy when combined with DNA-damaging agents, such as chemotherapy and radiation. By preventing the repair of single-strand DNA breaks, PARP inhibitors can potentiate the effects of therapies that cause these breaks.

Furthermore, there is a strong rationale for combining PARP inhibitors with other targeted agents. For instance, combining a PARP inhibitor with a kinase inhibitor that targets a pathway involved in cell cycle control or DNA damage response could lead to enhanced anti-tumor activity. While specific studies detailing combination therapies with compounds directly synthesized from this compound are not yet prevalent, the established role of PARP inhibitors in this therapeutic strategy underscores the importance of this precursor. The ability to generate novel PARP inhibitors from this starting material opens up new avenues for exploring innovative combination treatments.

Materials Science Applications

Development of New Materials

The strategic placement of the bromo and cyano functionalities on the isoquinoline (B145761) core makes 5-Bromoisoquinoline-1-carbonitrile a valuable precursor for creating complex organic molecules. These functional groups allow for a variety of chemical transformations, such as cross-coupling reactions and further heterocyclic ring formations, enabling the design of materials with specific, predictable characteristics.

Materials with Specific Electronic Properties

While direct research into the intrinsic electronic properties of this compound is not extensively documented in publicly available literature, its utility lies in its role as a foundational scaffold for larger, electronically active systems. The electron-withdrawing nature of the nitrile group and the reactive handle provided by the bromine atom are key to its application.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orglibretexts.orgmdpi.com This reaction allows for the introduction of various aryl or heteroaryl groups, effectively extending the π-conjugated system of the molecule. The extent and nature of this conjugation are critical in determining the electronic properties of the resulting material, including its charge transport capabilities. By carefully selecting the coupling partner, chemists can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final compound, a crucial aspect in the design of organic semiconductors.

Materials with Specific Optical Properties

The optical properties of materials derived from this compound are intrinsically linked to their electronic structure. The extended π-systems that can be constructed from this building block often exhibit interesting photophysical behaviors, including fluorescence and phosphorescence.

The isoquinoline moiety itself is a known luminophore, and its derivatives are explored for their light-emitting characteristics. The introduction of different substituents via the bromine handle can significantly modulate the emission wavelength and quantum efficiency of the resulting materials. For instance, coupling with electron-donating or electron-accepting groups can lead to the creation of donor-acceptor type molecules. These structures are known to exhibit intramolecular charge transfer (ICT) characteristics, which can result in tunable emission colors and high fluorescence quantum yields, properties that are highly sought after for various optical applications.

Integration into Functional Systems

The true potential of this compound is realized when it is used to construct components for functional electronic and optoelectronic devices. Its role as an intermediate is pivotal in the synthesis of the complex organic molecules that form the active layers of these systems.

Application in Organic Light-Emitting Diodes (OLEDs) as Intermediates

Organic Light-Emitting Diodes (OLEDs) are a prime example of a technology that benefits from the versatility of custom-synthesized organic molecules. ktu.eduscienceopen.comnih.govresearchgate.net The performance of an OLED is highly dependent on the properties of the materials used in its emissive and charge-transporting layers. This compound serves as a valuable intermediate in the synthesis of novel materials for these layers.

Through synthetic strategies like the Suzuki coupling, the this compound core can be elaborated with other aromatic and heteroaromatic units to create larger, more complex structures. These resulting molecules can be designed to have the specific energy levels required for efficient charge injection, transport, and recombination within an OLED device. The nitrile group can also play a role in modulating the electron-transporting properties of the final material.

While specific examples of commercially available OLEDs explicitly containing materials derived from this compound are not readily found in public literature, the principles of molecular design and the known reactivity of this compound strongly suggest its utility in the research and development of next-generation OLED materials. The ability to systematically modify the isoquinoline core allows for the creation of a library of compounds with varying electronic and optical properties, which can then be screened for their suitability in high-performance OLEDs.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromoisoquinoline-1-carbonitrile, and how can reaction conditions be optimized for yield?

- Methodology : Start with brominated precursors (e.g., 5-bromoisoquinoline derivatives) and employ cyanation reactions using transition-metal catalysts (e.g., CuCN or Pd-mediated protocols). Optimize temperature (80–120°C) and solvent polarity (DMF or acetonitrile) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel (eluent: hexane/ethyl acetate gradient) .

- Documentation : Follow guidelines for experimental reproducibility by detailing catalyst loading, reaction time, and purification steps in the main manuscript or supplementary materials .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Techniques : Use / NMR to confirm the aromatic proton environment and cyano group integration. FT-IR (2220–2240 cm) validates the nitrile stretch. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (CHBrN), while HPLC (≥95% purity) confirms homogeneity .

- Data Interpretation : Cross-reference spectral data with computational simulations (e.g., DFT) or analogous compounds (e.g., 4-Chloroisoquinoline-1-carbonitrile) to resolve ambiguities .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Handling : Store at 0–6°C in amber vials to prevent photodegradation. Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Refer to SDS guidelines for brominated nitriles, which may cause skin irritation or respiratory distress .

- Waste Disposal : Neutralize residues with aqueous sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

- Mechanistic Insight : The bromine atom acts as a directing group, facilitating oxidative addition with Pd(0) catalysts. Compare reactivity with chloro or iodo analogs to assess electronic effects. Use kinetic studies (e.g., variable-temperature NMR) to differentiate between concerted vs. stepwise pathways .

- Optimization : Screen ligands (e.g., XPhos) to reduce homocoupling byproducts. Monitor catalyst turnover via ICP-MS .

Q. What strategies can be employed to resolve contradictions in reported solubility data for this compound across different solvent systems?

- Experimental Design : Conduct systematic solubility tests (e.g., shake-flask method) in polar aprotic (DMSO), protic (ethanol), and nonpolar (toluene) solvents at 25°C. Use UV-Vis spectroscopy to quantify saturation points. Address discrepancies by standardizing particle size and equilibration time .

- Computational Modeling : Apply Hansen solubility parameters or COSMO-RS simulations to predict solvent compatibility .

Q. What computational chemistry approaches are suitable for predicting the electronic properties of this compound, and how do they correlate with experimental observations?

- Methods : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO/LUMO distributions and electrostatic potential surfaces. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate accuracy .

- Applications : Use frontier molecular orbital analysis to rationalize electrophilic/nucleophilic attack sites in synthetic applications .

Data Presentation Guidelines

- Tables : Include purity data (≥95% by HPLC), melting points (if applicable), and spectroscopic signatures (e.g., NMR δ 8.5–9.0 ppm for aromatic protons) .

- Conflict Resolution : Critically evaluate contradictory data (e.g., solubility or reactivity) by comparing experimental conditions (catalyst, solvent, temperature) and analytical methods .

- Reproducibility : Adhere to journal guidelines for supplementary materials, ensuring raw spectral data and computational inputs are archived .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息